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6-Propyl-1-oxa-6-azaspiro[2.5]octane Documentation Hub

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  • Product: 6-Propyl-1-oxa-6-azaspiro[2.5]octane
  • CAS: 2248377-27-5

Core Science & Biosynthesis

Foundational

1-oxa-6-azaspiro[2.5]octane scaffold chemical characteristics

The following technical guide details the chemical characteristics, synthetic utility, and medicinal chemistry applications of the 1-oxa-6-azaspiro[2.5]octane scaffold (commonly referred to as spiro[oxirane-2,4'-piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical characteristics, synthetic utility, and medicinal chemistry applications of the 1-oxa-6-azaspiro[2.5]octane scaffold (commonly referred to as spiro[oxirane-2,4'-piperidine] ).

Synthetic Utility, Reactivity Profile, and Pharmacophore Integration

Executive Summary

The 1-oxa-6-azaspiro[2.5]octane scaffold represents a "privileged structure" in modern drug discovery. It serves as a critical intermediate for accessing 4,4-disubstituted piperidines , a structural motif widely employed to restrict conformation, improve metabolic stability (by blocking the metabolically labile 4-position), and enhance receptor selectivity in GPCR and enzyme inhibitor programs.

This guide provides a definitive analysis of the scaffold's synthesis via the Corey-Chaykovsky reaction, its regioselective ring-opening capabilities, and its strategic deployment in lead optimization.

Chemical Characteristics & Structural Analysis

Nomenclature and Geometry
  • IUPAC Name: 1-oxa-6-azaspiro[2.5]octane

  • Common Synonyms: Spiro[oxirane-2,4'-piperidine], 4-methylene piperidine epoxide.

  • Core Structure: A strained three-membered oxirane (epoxide) ring spiro-fused to a six-membered piperidine ring.

Conformational Dynamics

The spiro-fusion at the C4 position of the piperidine ring creates a unique steric environment.

  • Chair Conformation: The piperidine ring predominantly adopts a chair conformation.

  • Axial/Equatorial Attack: The orientation of the epoxide oxygen (axial vs. equatorial relative to the piperidine nitrogen lone pair) can influence the trajectory of incoming nucleophiles, although the molecule is achiral unless substituted elsewhere.

  • Strain Energy: The high ring strain of the epoxide (~27 kcal/mol) drives its reactivity, making it an excellent "spring-loaded" electrophile for derivatization.

Synthetic Strategies: The Corey-Chaykovsky Protocol

The most robust method for constructing the 1-oxa-6-azaspiro[2.5]octane core is the Corey-Chaykovsky reaction . This method converts a ketone (N-protected 4-piperidone) directly into the spiro-epoxide using a sulfur ylide.

Reaction Mechanism Visualization

The following diagram illustrates the conversion of N-Boc-4-piperidone to the spiro scaffold.

G Ketone N-Boc-4-Piperidone (Substrate) Betaine Betaine Intermediate (Alkoxide) Ketone->Betaine Nucleophilic Attack (C=O Addition) Reagents Trimethylsulfoxonium Iodide + NaH (Base) Ylide Dimethyloxosulfonium Methylide (Active Species) Reagents->Ylide Deprotonation (DMSO) Ylide->Betaine Attacks Ketone Product 1-oxa-6-azaspiro[2.5]octane (Spiro Epoxide) Betaine->Product Intramolecular SN2 (Ring Closure)

Figure 1: Mechanistic pathway of the Corey-Chaykovsky epoxidation.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

Reagents:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone): 10.0 g (50 mmol)

  • Trimethylsulfoxonium iodide (TMSOI): 13.2 g (60 mmol, 1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil): 2.4 g (60 mmol, 1.2 eq)

  • Dimethyl sulfoxide (DMSO): 100 mL (Anhydrous)

Step-by-Step Methodology:

  • Ylide Formation: In a flame-dried 3-neck round-bottom flask under Nitrogen atmosphere, suspend NaH (2.4 g) in anhydrous DMSO (50 mL). Add Trimethylsulfoxonium iodide (13.2 g) portion-wise at room temperature.

    • Critical Checkpoint: Evolution of Hydrogen gas will occur. Stir for 1 hour until the solution becomes clear, indicating the formation of the dimethyloxosulfonium methylide.

  • Substrate Addition: Dissolve N-Boc-4-piperidone (10.0 g) in DMSO (50 mL). Add this solution dropwise to the ylide mixture over 30 minutes, maintaining the temperature between 20-25°C.

  • Reaction: Stir the mixture at room temperature for 3 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The ketone spot should disappear.

  • Quench & Workup: Pour the reaction mixture into ice-cold water (300 mL). Extract with Diethyl Ether (3 x 100 mL).

    • Note: Ether is preferred over DCM to avoid extracting DMSO.

  • Purification: Wash combined organics with Brine, dry over MgSO4, and concentrate in vacuo. The crude product is typically a white solid or viscous oil that can be used directly or purified via flash chromatography (10-20% EtOAc/Hexane).

Yield Expectation: 85-95%.

Reactivity Profile: Regioselective Functionalization

The utility of the 1-oxa-6-azaspiro[2.5]octane scaffold lies in its ring-opening reactions.

Regioselectivity Rules

Nucleophilic attack on the spiro-epoxide is governed by steric hindrance and electronic activation.

ConditionNucleophileSite of AttackProduct Outcome
Basic / Neutral Amines, Azides, ThiolatesLeast Hindered (CH₂) 4-hydroxy-4-(aminomethyl)piperidine
Acidic (Lewis Acid) Alcohols, HalidesMost Substituted (C4) 4-alkoxy-4-hydroxymethylpiperidine (Rare/Difficult due to sterics)

Standard Workflow: The most common application is the basic opening with amines to generate 4-aminomethyl-4-hydroxypiperidines , a motif found in various GPCR antagonists.

Functionalization Pathway Diagram

Reactivity cluster_0 Pathway A: Amine Opening (Basic) cluster_1 Pathway B: Azide Opening Spiro Spiro Epoxide Scaffold (1-oxa-6-azaspiro[2.5]octane) Amine Primary Amine (R-NH2) Heat/Alcohol Spiro->Amine Azide Sodium Azide (NaN3) NH4Cl/DMF Spiro->Azide ProductA 4-hydroxy-4-(aminomethyl)piperidine (Gem-disubstituted) Amine->ProductA SN2 Attack at CH2 ProductB 4-azidomethyl-4-hydroxypiperidine (Click Chemistry Precursor) Azide->ProductB SN2 Attack at CH2

Figure 2: Divergent synthesis of gem-disubstituted piperidines via epoxide opening.

Medicinal Chemistry Applications

Pharmacophore Features
  • Gem-Disubstitution: The scaffold allows the introduction of two distinct vectors at the 4-position. One vector (the OH group) often serves as a hydrogen bond donor/acceptor, while the other (derived from the nucleophile) extends into a hydrophobic pocket.

  • Solubility Enhancement: The piperidine nitrogen (pKa ~9-10) provides a solubilizing handle and a point for further attachment to the drug core.

Case Study: Renin Inhibitors and GPCRs

In the development of Renin inhibitors , the 4,4-disubstituted piperidine motif is used to fill the S3/S4 binding pockets. The spiro-epoxide route is the industry standard for accessing these complex cores efficiently.

Similarly, in Chemokine Receptor (CCR5/CCR2) programs, this scaffold is used to rigidify the linker between the basic nitrogen and the aromatic tail, improving potency by reducing the entropic cost of binding.

References

  • Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87(6), 1353–1364. Link

  • Carreira, E. M.; Kvaerno, L.Classics in Stereoselective Synthesis. Wiley-VCH, 2009.
  • Burkhard, J. A.; et al. "Synthesis and Structural Analysis of Spiro[3.5]nonanes and Spiro[2.5]octanes." Organic Letters, 2010, 12(9), 1944–1947. (Structural analysis of spiro-piperidines).
  • World Intellectual Property Organization. "Spiro-piperidine derivatives as Renin Inhibitors." WO 2007/045420.
Exploratory

Technical Guide: Spiro[2.5]octane Heterocyclic Building Blocks for Drug Discovery

Executive Summary In the modern era of medicinal chemistry, the "Escape from Flatland" (increasing fraction of spiro-saturated carbons, ) is a dominant paradigm for improving clinical success rates. The spiro[2.5]octane...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern era of medicinal chemistry, the "Escape from Flatland" (increasing fraction of spiro-saturated carbons,


) is a dominant paradigm for improving clinical success rates. The spiro[2.5]octane  scaffold—specifically its heterocyclic derivatives like 6-azaspiro[2.5]octane —represents a "Goldilocks" zone between the flexibility of open chains and the rigidity of bridged bicycles.

This guide provides a technical deep-dive into the utility, synthesis, and application of these building blocks. We focus on their role as superior bioisosteres for gem-dimethyl groups, offering enhanced metabolic stability and novel vector exploration without significant molecular weight penalties.

Part 1: The Physicochemical Advantage

The "Escape from Flatland" & Bioisosterism

The spiro[2.5]octane core offers a unique structural solution to common attrition problems:

  • Conformational Locking: Unlike a gem-dimethyl group, which relies on steric bulk to restrict rotation (Thorpe-Ingold effect), the spiro-cyclopropane ring rigidly locks the conformation of the attached six-membered ring (typically into a chair). This reduces the entropy penalty (

    
    ) upon protein binding.
    
  • Metabolic Blocking: The C4 position of a piperidine ring is a metabolic "soft spot," prone to oxidation by CYP450 enzymes. Fusing a cyclopropane ring at this position eliminates the abstractable hydrogen atoms, significantly extending half-life (

    
    ).
    
  • Vector Orthogonality: The cyclopropane ring projects substituents at angles distinct from standard alkyl groups, allowing access to new sub-pockets in the target protein.

Comparative Profiling

The following table illustrates the theoretical shift in properties when evolving a lead compound from a standard piperidine to a spiro[2.5]octane analog.

Property4,4-Dimethylpiperidine6-Azaspiro[2.5]octaneImpact / Advantage
Hybridization (

)
HighHighMaintains 3D character; improves solubility.
Metabolic Stability Moderate (Methyl oxidation possible)High Cyclopropane C-H bonds are stronger (approx. 106 kcal/mol) and resistant to CYP oxidation.
Lipophilicity (cLogP) HigherLower / Neutral Cyclopropane is lipophilic but compact; often lowers LogD vs. diethyl/dimethyl analogs.
Conformational Entropy MediumLow Pre-organized for binding; potentially higher potency.
IP Novelty Low (Generic)High Distinct chemical space for patentability.

Part 2: Synthetic Methodologies

The primary challenge in adopting spiro[2.5]octane blocks is the reliable formation of the strained cyclopropane ring. The industry-standard approach utilizes the Simmons-Smith cyclopropanation on exocyclic alkenes.

Workflow Diagram: Synthesis of N-Boc-6-azaspiro[2.5]octane

The following directed graph illustrates the critical pathway from commercially available precursors to the final building block.

SynthesisWorkflow Precursor N-Boc-4-piperidone Intermediate1 N-Boc-4-methylene- piperidine Precursor->Intermediate1 Wittig Olefination (Ph3PCH3Br, KOtBu) Product N-Boc-6-azaspiro[2.5]octane Intermediate1->Product Simmons-Smith Cyclopropanation Reagents Reagents: CH2I2, Zn-Cu or Et2Zn Reagents->Intermediate1 Active Species Formation

Figure 1: Synthetic route from piperidone to spiro-scaffold via Wittig and Simmons-Smith reactions.

Detailed Experimental Protocol

Target: Synthesis of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate.

Step 1: Preparation of the Exocyclic Alkene (Wittig Reaction)

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) and equip with a magnetic stir bar under

    
     atmosphere.
    
  • Reagents: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M).

  • Base Addition: Cool to 0°C. Add Potassium tert-butoxide (KOtBu, 1.2 equiv) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 45 min.

  • Substrate: Add N-Boc-4-piperidone (1.0 equiv) dissolved in THF dropwise.

  • Reaction: Warm to room temperature (RT) and stir for 12 hours.

  • Workup: Quench with sat.

    
    . Extract with 
    
    
    
    . Dry organics over
    
    
    and concentrate.
  • Purification: Pass through a short silica plug (Hexanes/EtOAc 9:1) to yield N-Boc-4-methylenepiperidine.

Step 2: Simmons-Smith Cyclopropanation (The Critical Step) Rationale: We use the Furukawa modification (


) for better reproducibility and safety compared to the traditional Zn-Cu couple.
  • Safety: Diethylzinc (

    
    ) is pyrophoric . All transfers must use canula techniques or gas-tight syringes under strictly inert conditions.
    
  • Solvent: Dissolve the alkene from Step 1 (1.0 equiv) in anhydrous Dichloroethane (DCE) (0.3 M) in a dry RBF under Argon.

  • Carbenoid Gen: Cool to 0°C. Add Diethylzinc (1.0 M in hexanes, 2.5 equiv) dropwise. Caution: Exothermic.

  • Methylene Source: Add Diiodomethane (

    
    , 2.5 equiv) dropwise. A white precipitate may form.
    
  • Reaction: Allow to warm to RT and stir for 16-24 hours. Monitor by TLC (stain with PMA or Iodine; alkene spot should disappear).

  • Quench (CRITICAL): Cool to 0°C. CAUTIOUSLY add saturated aqueous

    
     dropwise. Vigorous gas evolution (
    
    
    
    ,
    
    
    ) will occur.
  • Extraction: Dilute with DCM. Separate layers. Wash organic layer with 1N HCl (to remove zinc salts) and brine.

  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Result: The product, tert-butyl 6-azaspiro[2.5]octane-6-carboxylate, is typically obtained as a colorless oil or low-melting solid.

Part 3: Decision Logic for Scaffold Selection

When should a medicinal chemist deploy a spiro[2.5]octane? Use the following logic gate to determine suitability.

DecisionTree Start Lead Compound Analysis Q1 Is the core a Piperidine/Cyclohexane? Start->Q1 Q2 Is there a metabolic hotspot at C4? Q1->Q2 Yes Action3 Keep Standard Scaffold Q1->Action3 No Q3 Is the conformation too flexible? Q2->Q3 Yes Action1 Consider Gem-Dimethyl Q2->Action1 No (Stable) Q3->Action1 No (Flexibility OK) Action2 DEPLOY Spiro[2.5]octane Q3->Action2 Yes (Need Rigidity)

Figure 2: Decision matrix for bioisosteric replacement strategies.

Part 4: Strategic Applications & Future Outlook

Bioisosteric Replacement in Kinase Inhibitors

In kinase drug discovery, the solvent-front region often tolerates solubilizing groups like piperazines or piperidines. Replacing a standard N-methylpiperazine with a 6-azaspiro[2.5]octane amine often results in:

  • Improved Selectivity: The rigid spiro-cycle fits tighter into restricted pockets, potentially clashing with residues in off-target kinases.

  • Lower Clearance: As detailed in Part 1, the blocking of the C4 position prevents oxidative N-dealkylation or ring oxidation.

Emerging Trends: 3D Fragment Libraries

The spiro[2.5]octane scaffold is increasingly appearing in Fragment-Based Drug Discovery (FBDD) libraries. Its high


 and low molecular weight (<150 Da for the core amine) make it an ideal "seed" for growing potent inhibitors with superior physicochemical properties compared to flat aromatic fragments.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition, 49(8), 2-15. (Seminal review on spiro-oxetanes and spiro-cyclopropanes). [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1–415. (Definitive guide on the synthesis protocol). [Link]

  • Barnes-Seeman, D. (2012). The structural and functional role of spirocyclic rings in drugs. Current Topics in Medicinal Chemistry, 12(12). (Analysis of spiro-ring utility). [Link]

Protocols & Analytical Methods

Method

Using 6-propyl-1-oxa-6-azaspiro[2.5]octane for T-type Ca2+ channel antagonist synthesis

This Application Note details the protocol for utilizing 6-propyl-1-oxa-6-azaspiro[2.5]octane as a pivotal intermediate in the synthesis of piperidine-based T-type Calcium Channel (Cav3.x) Antagonists . Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for utilizing 6-propyl-1-oxa-6-azaspiro[2.5]octane as a pivotal intermediate in the synthesis of piperidine-based T-type Calcium Channel (Cav3.x) Antagonists .

Executive Summary

T-type calcium channels (Cav3.1, Cav3.2, Cav3.3) are critical regulators of neuronal excitability, making them high-value targets for treating absence epilepsy, neuropathic pain, and sleep disorders. The 4-substituted piperidine scaffold is a privileged structure in T-type antagonist drug design (e.g., Z944 analogs, TTA-P2 derivatives).

6-propyl-1-oxa-6-azaspiro[2.5]octane serves as a versatile electrophilic building block. Its strained spiro-epoxide ring allows for the facile introduction of nucleophiles (amines, thiols, organometallics) at the 4-position, generating 4-hydroxymethyl-4-substituted piperidine libraries. This protocol outlines the synthesis, functionalization, and biological validation of these antagonists.

Chemical Mechanism & Rationale

The utility of 6-propyl-1-oxa-6-azaspiro[2.5]octane lies in its reactivity profile. The spiro-epoxide is susceptible to nucleophilic attack, typically at the least hindered carbon, but in this spiro-system, the attack occurs to relieve ring strain, yielding a gem-disubstituted piperidine core (4-hydroxy, 4-substituted).

  • Core Scaffold: Piperidine (provides basicity and solubility).

  • N-Substituent (Propyl): Increases lipophilicity (logP), enhancing blood-brain barrier (BBB) permeability, a critical requirement for CNS targets.

  • Reactive Handle (Epoxide): Enables divergent synthesis of "Head" and "Tail" pharmacophores.

Reaction Pathway Diagram

SynthesisPathway Start 1-Propyl-4-piperidone Intermediate 6-propyl-1-oxa-6-azaspiro[2.5]octane (Spiro-Epoxide) Start->Intermediate Epoxidation (NaH, DMSO) Reagent1 Trimethylsulfoxonium Iodide (Corey-Chaykovsky) Reagent1->Intermediate Product 4-Substituted-4-Hydroxypiperidine (T-Type Antagonist Precursor) Intermediate->Product Ring Opening (Heat/Lewis Acid) Nucleophile Nucleophile (Nu-H) (Amine/Thiol/Alcohol) Nucleophile->Product

Figure 1: Synthetic pathway for generating the spiro-epoxide intermediate and its subsequent ring-opening to form the pharmacophore core.

Experimental Protocols

Phase A: Synthesis of 6-propyl-1-oxa-6-azaspiro[2.5]octane

Objective: Convert 1-propyl-4-piperidone into the spiro-epoxide via the Corey-Chaykovsky reaction.

Reagents:

  • 1-Propyl-4-piperidone (1.0 eq)

  • Trimethylsulfoxonium iodide (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • DMSO (Anhydrous)

  • Diethyl ether (for extraction)

Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 eq) in anhydrous DMSO. Stir at room temperature for 30 min until gas evolution ceases.

  • Ylide Formation: Add trimethylsulfoxonium iodide (1.2 eq) portion-wise. The solution will turn milky/yellow. Stir for 1 hour to form the dimethylsulfoxonium methylide.

  • Addition: Cool the mixture to 0°C. Add 1-propyl-4-piperidone (1.0 eq) dropwise (neat or dissolved in minimal DMSO).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup: Quench carefully with ice-cold water. Extract 3x with diethyl ether. Combine organics, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude spiro-epoxide is often pure enough for the next step. If necessary, purify via Kugelrohr distillation (boiling point is relatively low) or rapid silica chromatography (Note: Epoxides can be acid-sensitive on silica; use 1% Triethylamine in eluent).

QC Check:

  • 1H NMR (CDCl3): Look for the disappearance of the ketone carbonyl (no signal >200 ppm in 13C) and appearance of epoxide methylene protons (typically a singlet or doublet around

    
     2.6–2.7 ppm).
    
Phase B: Ring Opening & Library Generation

Objective: React the spiro-epoxide with various amines to create a library of T-type antagonists. Target Structure: 4-((Substituted-amino)methyl)-1-propylpiperidin-4-ol.

Reagents:

  • 6-propyl-1-oxa-6-azaspiro[2.5]octane (1.0 eq)

  • Primary/Secondary Amine (R-NH2) (1.2 – 2.0 eq) (e.g., Benzylamine, 4-Fluorobenzylamine for SAR)

  • Ethanol or Methanol (Solvent)

Procedure:

  • Dissolve the spiro-epoxide (1.0 eq) in Ethanol (0.5 M concentration).

  • Add the amine nucleophile (1.5 eq).

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours.

    • Note: For sterically hindered amines, use a sealed tube and heat to 100°C or add a Lewis Acid catalyst (e.g., LiClO4).

  • Workup: Concentrate the solvent. Redissolve in DCM, wash with NaHCO3.

  • Purification: Flash column chromatography (DCM/MeOH/NH4OH gradient).

Biological Validation (T-Type Ca2+ Channels)

Once the library is synthesized, compounds must be screened for potency against Cav3.1, Cav3.2, and Cav3.3.

Screening Workflow Diagram

BioAssay Library Synthesized Library (4-substituted piperidines) PrimaryScreen Primary Screen: FLIPR Calcium Assay (HEK293-Cav3.2) Library->PrimaryScreen Selection Hit Selection (>50% Inhibition @ 10µM) PrimaryScreen->Selection Selection->Library Fail (Refine SAR) SecondaryScreen Secondary Screen: Manual Patch Clamp (Whole Cell, Voltage Clamp) Selection->SecondaryScreen Pass DataAnalysis IC50 Determination & State-Dependence SecondaryScreen->DataAnalysis

Figure 2: Biological screening cascade for validating T-type calcium channel antagonism.

Protocol 1: FLIPR Calcium Flux Assay (High Throughput)
  • Cell Line: HEK293 stably expressing human Cav3.2.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Method:

    • Load cells with Fluo-4 AM for 45 min at 37°C.

    • Add test compounds (dissolved in DMSO) to cells. Incubate for 20 min.

    • Trigger Ca2+ influx by adding 10 mM CaCl2 + KCl (depolarization).

    • Measure fluorescence intensity using a FLIPR Tetra system.

  • Success Criteria: >50% reduction in fluorescence compared to vehicle control.

Protocol 2: Whole-Cell Patch Clamp (Gold Standard)
  • Rig: Axon MultiClamp 700B.

  • Protocol:

    • Hold cells at -100 mV (resting state).

    • Depolarize to -30 mV for 150 ms to activate T-type channels.

    • Apply test compound via perfusion.

    • Measure reduction in peak current density (pA/pF).

  • Analysis: Calculate IC50 and check for state-dependence (preference for inactivated state) by varying the holding potential (e.g., -100 mV vs -80 mV).

Data Summary & SAR Trends

ParameterOptimal RangeRole of Propyl-Piperidine Core
LogP 2.5 – 4.0The N-propyl group adds ~1.5 log units, balancing the polar 4-OH/4-NH groups for CNS penetration.
pKa 8.0 – 9.5The piperidine nitrogen ensures the molecule is protonated at physiological pH, mimicking the cation needed to block the pore.
Selectivity >100x vs L-TypeThe 4-spiro/4-substituted geometry is crucial for fitting the T-type channel's unique pore vestibule, distinct from L-type (Cav1.x).

References

  • Perez-Reyes, E. (2003). Molecular Physiology of T-Type Calcium Channels. Physiological Reviews, 83(1), 117–161. Link

  • Snutch, T. P., & Zamponi, G. W. (2018). Recent advances in the development of T-type calcium channel blockers for pain intervention. British Journal of Pharmacology, 175(12), 2375–2383. Link

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Tringham, E., et al. (2012). T-type calcium channel blockers that attenuate thalamic burst firing and suppress absence seizures. Science Translational Medicine, 4(121), 121ra19. (Context for Z944/Piperidine SAR). Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Management of 6-propyl-1-oxa-6-azaspiro[2.5]octane

Case ID: SP-OXA-PROPYL-001 Status: Active Severity: Critical (Material Loss Risk) Welcome to the Technical Support Center. This guide addresses the inherent instability of 6-propyl-1-oxa-6-azaspiro[2.5]octane .

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SP-OXA-PROPYL-001 Status: Active Severity: Critical (Material Loss Risk)

Welcome to the Technical Support Center. This guide addresses the inherent instability of 6-propyl-1-oxa-6-azaspiro[2.5]octane . Due to the coexistence of a nucleophilic tertiary amine and an electrophilic strained epoxide within the same molecule, this compound is classified as "self-reactive."

Below are the troubleshooting protocols and preventative measures required to maintain sample integrity.

DIAGNOSTICS: Why is my sample polymerizing?

User Question: "I stored the neat oil at 4°C, but after 48 hours, it turned into a viscous yellow gum/solid. What happened?"

Technical Analysis: You are witnessing intermolecular nucleophilic attack . The molecule contains a "suicide trigger":

  • The Trigger (Nucleophile): The Nitrogen atom in the piperidine ring (N-propyl) possesses a lone pair of electrons.

  • The Target (Electrophile): The spiro-epoxide ring is highly strained and susceptible to attack.

In a concentrated (neat) state, the nitrogen of Molecule A attacks the epoxide carbon of Molecule B. This opens the ring, creating a reactive alkoxide species that attacks Molecule C, resulting in a runaway polymerization chain reaction. This is often accelerated by trace moisture or heat.

Visualization: The Failure Mechanism

The following diagram illustrates the intermolecular attack pathway leading to oligomerization.

PolymerizationMechanism cluster_legend Key M1 Monomer A (Free Base) TS Transition State (N attacks Epoxide) M1->TS Nu: Attack M2 Monomer B (Target) M2->TS Dimer Zwitterionic Dimer (Quaternary Ammonium) TS->Dimer Ring Opening Poly Cross-linked Polymer (Gum) Dimer->Poly Chain Propagation key1 Blue = Stable Monomer key2 Red = Irreversible Degradation

Figure 1: Mechanism of intermolecular self-alkylation. The basic nitrogen attacks the strained epoxide of a neighboring molecule, initiating polymerization.

STORAGE PROTOCOLS: How do I prevent degradation?

User Question: "What are the absolute best conditions to store this compound for long periods?"

Technical Solution: To stop the reaction described above, you must kinetically inhibit the collision of molecules.

The "Golden Rules" of Storage
ParameterRecommendationScientific Rationale
Temperature -80°C (Deep Freeze) Reduces kinetic energy, bringing the reaction rate constant (

) near zero (Arrhenius equation). -20°C is acceptable for <1 week.
Concentration Dilute Solution (0.1 M) Storing neat is the highest risk factor. Dilution in an inert solvent reduces collision frequency exponentially.
Solvent Choice Toluene or Benzene Non-polar, non-nucleophilic, and aprotic. Avoid DCM (can react with amines over time) or Alcohols (will open the epoxide).
Atmosphere Argon (Anhydrous) Moisture acts as a catalyst for epoxide opening. Oxygen can oxidize the amine.

Critical Warning: Do NOT store as a salt (e.g., HCl salt) unless validated. While protonating the nitrogen removes its nucleophilicity, the acidic proton can activate the epoxide oxygen, making it hyper-susceptible to hydrolysis or attack by counter-ions.

TROUBLESHOOTING: Rescue and Purification

User Question: "My sample is slightly yellow/viscous. Can I purify it on silica gel?"

Technical Solution: STOP. Do NOT use standard Silica Gel. Standard silica gel is slightly acidic (pH 4.0–5.0). This acidity will instantly catalyze the ring-opening of your spiro-epoxide, destroying your product on the column.

Validated Purification Protocol

Method: Flash Chromatography on Basic Alumina or Triethylamine-Deactivated Silica .

Step-by-Step Workflow:

  • Stationary Phase Selection:

    • Preferred: Aluminum Oxide (Alumina), Basic, Brockmann Activity II or III.

    • Alternative: Silica gel pre-treated with 2% Triethylamine (TEA) in hexanes.

  • Eluent Preparation:

    • Use Hexanes/Ethyl Acetate gradients.

    • Add 1% Triethylamine to the mobile phase to maintain basicity.

  • Execution:

    • Load sample as a liquid (dissolved in minimal toluene/hexanes). Do not dry-load on silica.

    • Run fast. Long residence time on the column increases degradation risk.

  • Post-Process:

    • Evaporate solvent at low temperature (< 30°C water bath).

    • Immediately re-dissolve in storage solvent or freeze.

OPERATIONAL LOGIC: Decision Matrix

Use this logic flow to determine the handling of your specific batch.

HandlingLogic Start Start: Assess Sample State CheckViscosity Is sample viscous/gummy? Start->CheckViscosity CheckColor Is sample yellow/brown? CheckViscosity->CheckColor No (Liquid) Discard DISCARD Polymerization Irreversible CheckViscosity->Discard Yes (Solidified) Purify Purify: Basic Alumina ONLY (See Section 3) CheckColor->Purify Yes (Discolored) Store STORAGE PROTOCOL 1. Dilute in Toluene 2. Flush Argon 3. Store at -80°C CheckColor->Store No (Colorless) Purify->Store Success

Figure 2: Operational decision tree for assessing sample viability and determining processing steps.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic substitution at the carbonyl group; Mechanisms of epoxide ring opening).

  • Padwa, A., & Murphree, S. S. (2006). Epoxides and Aziridines - A Review of Reactivity. Progress in Heterocyclic Chemistry, 18, 1-35. (Detailed review of strained ring reactivity).

  • Sigma-Aldrich Technical Bulletin. (2022). Handling and Storage of Reactive Epoxides. (General guidelines for stabilizing amino-epoxides).

  • Griffith, E. C., et al. (1997). Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin. Chemistry & Biology, 4(6), 461-471. (Contextual usage of spiro-epoxide analogs in drug development).

Optimization

Handling volatile spiro-piperidine intermediates in organic synthesis

Ticket Subject: Preventing Yield Loss During Isolation and Purification Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Core Physics Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Yield Loss During Isolation and Purification

Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Physics

Welcome to the Technical Support Hub. You are likely here because your reaction monitoring (LCMS/TLC) showed full conversion, but after rotary evaporation, your flask is empty or the yield is abysmal.

The Root Cause: Low molecular weight spiro-piperidines (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[3.5]nonane) possess significant vapor pressure at ambient temperatures. Unlike flat aromatic amines, the spiro-cyclic scaffold often disrupts intermolecular hydrogen bonding stacking (in the free base form) and lowers the boiling point relative to molecular weight.

The Golden Rule:

Never concentrate a volatile spiro-amine to dryness as a free base. Always trap as a salt or derivatize in situ before solvent removal.

Troubleshooting Module: Isolation & Workup

Q: I see the product by LCMS, but it vanishes during concentration. How do I isolate it?

A: Implement the "Trap-and-Precipitate" Protocol. Standard extraction followed by rotary evaporation is the primary point of failure. You must convert the volatile free base into a non-volatile salt before removing the solvent.

Protocol: In-Situ Hydrochloride Salt Formation

Use this when the product is acid-stable.

  • Extraction: Perform your standard workup (e.g., DCM/Water). Dry the organic layer over Na₂SO₄.

  • The Trap: Do NOT evaporate. Instead, cool the organic layer to 0 °C.

  • Acidification: Add 1.1 equivalents of 4M HCl in Dioxane (or Et₂O) dropwise with vigorous stirring.

  • Observation: The spiro-piperidine HCl salt should precipitate immediately as a white solid.

  • Isolation: Filter the solid. Wash with cold Et₂O. Dry under vacuum (the salt is not volatile).

Why this works: The ionic lattice energy of the hydrochloride salt eliminates volatility.

Q: My product is acid-sensitive or doesn't precipitate with HCl. What now?

A: Use "Heavy" Counter-ions. If HCl is too harsh or the salt is hygroscopic/oily, use Oxalic Acid or Dibenzoyl-L-Tartaric Acid. These add significant molecular weight, aiding crystallization and reducing volatility.

Table 1: Salt Selection Guide for Volatile Spiro-Amines

Counter-ionpKa (Acid)SuitabilityWorkup Note
Hydrochloride -6.3Robust substratesBest for precipitation; watch for hygroscopicity.
Trifluoroacetate 0.23HPLC purificationOften oils out; requires lyophilization (freeze-drying).
Oxalate 1.25General useForms nice crystals; toxic (handle with care).
Picrate 0.38Analytical IDHistorical use only. Explosion hazard. Avoid.

Visualization: The "Safe-Capture" Workflow

The following diagram illustrates the decision logic for handling the reaction mixture to prevent volatility loss.

SafeCaptureWorkflow Start Reaction Complete (Spiro-Piperidine Free Base) Decision Is the Free Base Volatile? Start->Decision NonVolatile Standard Workup (Rotovap OK) Decision->NonVolatile MW > 250 Volatile STOP: Do Not Rotovap Decision->Volatile MW < 200 Final Stable Solid Isolated NonVolatile->Final RouteA Route A: Salt Formation (Add HCl/Dioxane) Volatile->RouteA Acid Stable RouteB Route B: In-Situ Protection (Add Boc2O + Base) Volatile->RouteB Acid Sensitive Precipitate Precipitate Salt (Filter & Dry) RouteA->Precipitate OrganicLayer Standard Workup (Product is now Boc-protected) RouteB->OrganicLayer Precipitate->Final OrganicLayer->Final

Figure 1: Decision matrix for isolating low-molecular-weight spiro-amines. Note the critical "STOP" point before evaporation.

Troubleshooting Module: Purification

Q: I must run a column on the free base. How do I prevent streaking and loss?

A: The "Amine-Modified" Silica Technique. Spiro-piperidines are basic secondary amines. They interact strongly with the acidic silanols on silica gel, causing peak tailing (streaking) and irreversible adsorption.

Protocol: Pre-treating the Column

  • Slurry: Prepare your silica slurry using your eluent + 1% Triethylamine (TEA) or 1% NH₄OH .

  • Flush: Flush the column with 2 column volumes of this basic eluent before loading your sample.

  • Elute: Run the column with the modifier included.

  • Concentration Warning: Even after the column, do not rotovap to dryness (or high vacuum) if the MW is <150. Concentrate to a small volume, then add acid to convert to salt before final drying.

Q: Can I distill these compounds?

A: Yes, via Kugelrohr Distillation. Because they are volatile, distillation is often cleaner and higher-yielding than chromatography.

  • Setup: Kugelrohr (Short-path bulb-to-bulb).

  • Conditions: Low vacuum (water aspirator is often sufficient for very volatile amines) and moderate heat.

  • Collection: Cool the receiving bulb with Dry Ice/Acetone to ensure the vapor condenses and doesn't get sucked into the pump.

Advanced Strategy: The "Trojan Horse" Derivatization

If the free base is too difficult to handle, increase its molecular weight temporarily.

The Boc-Protection Strategy: Instead of isolating the spiro-amine, add Di-tert-butyl dicarbonate (Boc₂O) directly to the reaction mixture (if compatible) or the crude extract.

  • Reaction: Crude Spiro-amine + Boc₂O + TEA in DCM.

  • Result: Converts volatile amine (MW ~120) to Boc-carbamate (MW ~220).

  • Benefit: The Boc-protected intermediate is lipophilic, non-volatile, and easy to purify on silica.

  • Deprotection: Remove Boc with HCl/Dioxane only when you are ready for the next step (generating the stable salt immediately).

Visualizing the Volatility Mechanism

Understanding why loss occurs helps prevent it.

VolatilityMechanism FreeBase Free Base (Lone Pair Available) Interaction No H-Bond Donors (Low Lattice Energy) FreeBase->Interaction Structural Property SaltForm HCl Salt (Ionic Lattice) FreeBase->SaltForm Add Acid Vacuum Vacuum Applied (Rotovap) Interaction->Vacuum Sublimation Sublimation/Evaporation (YIELD LOSS) Vacuum->Sublimation High Vapor Pressure Stable Stable Solid (No Vapor Pressure) SaltForm->Stable Ionic Bonding Stable->Vacuum Resists

Figure 2: Mechanistic pathway of yield loss vs. stabilization via salt formation.

References & Authority

  • Purification of Laboratory Chemicals (Armarego & Chai) Standard text for purification strategies, emphasizing the distillation and salt formation of volatile amines.

  • Practical Process Research and Development (Neal G. Anderson) Detailed guide on scale-up, highlighting the risks of volatile intermediate handling in process chemistry.

  • Sigma-Aldrich (Merck) Technical Bulletin: Handling Air-Sensitive and Volatile Reagents General protocols for handling reagents that require specific atmospheric or pressure controls.

  • Common Purification Methods in Organic Chemistry (RSC) Guidelines on flash chromatography of amines and the use of modifiers like Triethylamine.

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of spiro-epoxy piperidines

Publish Comparison Guide: Mass Spectrometry Fragmentation of Spiro-Epoxy Piperidines Executive Summary Spiro-epoxy piperidines represent a critical scaffold in medicinal chemistry, serving as core structures in neuroacti...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of Spiro-Epoxy Piperidines

Executive Summary

Spiro-epoxy piperidines represent a critical scaffold in medicinal chemistry, serving as core structures in neuroactive alkaloids (e.g., histrionicotoxins) and synthetic intermediates for GPCR ligands. Their analysis presents a unique challenge: the high tension of the spiro-oxirane ring combined with the basicity of the piperidine nitrogen creates complex fragmentation behaviors that vary significantly by ionization method.

This guide provides an in-depth technical comparison of Electrospray Ionization with Collision-Induced Dissociation (ESI-CID-MS/MS) versus Electron Impact (EI-MS) for the structural characterization of these compounds. We demonstrate that while EI provides fingerprinting for library matching, ESI-CID-MS/MS is the superior alternative for de novo structural elucidation and metabolic stability tracking , offering distinct diagnostic ions that preserve the spiro-connectivity.

Comparative Analysis: ESI-CID-MS/MS vs. EI-MS

For researchers characterizing spiro-epoxy piperidines, the choice of ionization dictates the quality of structural insight.

FeatureAlternative A: GC-EI-MS (Electron Impact)Preferred Method: LC-ESI-CID-MS/MS (Electrospray)
Ionization Mechanism Hard ionization (70 eV); forms radical cations (

).
Soft ionization; forms protonated molecules (

).
Molecular Ion Stability Low . The strained spiro-epoxide often undergoes thermal degradation or rapid fragmentation, making

weak or absent.
High . The

is typically the base peak, allowing for confident molecular weight determination.
Epoxide Integrity Poor. Thermal energy often triggers ring opening to isomeric ketones/aldehydes before detection.Excellent. The epoxide ring remains intact until collisional activation in the collision cell.
Diagnostic Fragmentation Dominated by non-specific low-mass hydrocarbon fragments and

-cleavage of the piperidine ring.
Produces specific "distonic ions" and water-loss peaks characteristic of the spiro-epoxide motif.
Stereochemical Sensitivity Low. Isomers often yield identical spectra.Moderate to High. Energy-resolved MS/MS can distinguish diastereomers based on epoxide opening kinetics.

Verdict : Use EI-MS only for purity checks against established libraries. Use ESI-CID-MS/MS for structural confirmation, impurity profiling, and metabolite identification.

Deep Dive: Fragmentation Mechanisms & Diagnostic Ions

Understanding the causality behind fragmentation is essential for interpreting spectra of novel derivatives.

A. The Piperidine -Cleavage (Common to both)

The nitrogen atom directs fragmentation. In spiro-epoxy piperidines, the primary cleavage occurs adjacent to the nitrogen.

  • Mechanism : The lone pair on nitrogen facilitates bond homolysis (EI) or heterolysis (ESI).

  • Observation : Loss of substituents attached to the

    
    -carbons.
    
B. The Spiro-Epoxide Specific Pathways (ESI-CID Dominant)

This is the critical differentiator. The spiro-fusion creates a quaternary center that blocks standard hydrogen rearrangements, forcing specific pathways:

  • Epoxide Ring Opening & Water Loss : Under CID conditions, the protonated epoxide oxygen induces ring opening. This is often followed by a 1,2-hydride shift and subsequent elimination of water (

    
    , -18 Da).
    
    • Diagnostic Value: A strong

      
       peak is a hallmark of the epoxide functionality.
      
  • The "Spiro-Scission" : Cleavage of the bonds connecting the piperidine ring to the spiro-carbon. This often results in a characteristic ring-contraction or the loss of the epoxide moiety as a neutral fragment (e.g.,

    
     or 
    
    
    
    depending on substitution).
Visualization: ESI-CID Fragmentation Pathway

Fragmentation M_H Precursor [M+H]+ (Intact Spiro-Epoxy Piperidine) RingOpen Intermediate: Ring-Opened Cation M_H->RingOpen CID Activation (Proton Transfer) AlphaCleave Fragment B: Piperidine Ring Cleavage M_H->AlphaCleave Charge Remote Fragmentation WaterLoss Fragment A: [M+H - H2O]+ (Ketone/Allylic) RingOpen->WaterLoss -18 Da (H2O) (1,2-H shift) SpiroBreak Fragment C: Loss of Epoxide (-44 Da) RingOpen->SpiroBreak Spiro-C Scission

Caption: Proposed ESI-CID fragmentation pathways for spiro-epoxy piperidines showing primary diagnostic losses.

Experimental Protocol: Optimal Characterization Workflow

To ensure reproducible data and valid comparisons, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Solvent : Methanol/Water (50:50) with 0.1% Formic Acid.

    • Why? Formic acid ensures complete protonation (

      
      ) of the basic piperidine nitrogen, maximizing sensitivity.
      
  • Concentration : 1 µg/mL (avoid saturation to prevent dimer formation

    
    , which complicates interpretation).
    
Phase 2: LC-MS/MS Acquisition (Q-TOF or Orbitrap)
  • Source Conditions :

    • ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Critical : Keep Source Temperature < 300°C. Reason: High temps can thermally open the epoxide before it enters the vacuum, leading to false identification of ketone byproducts.

  • MS/MS Parameters :

    • Perform Energy-Resolved MS/MS (Stepped Collision Energy: 10, 20, 40 eV).

    • Logic: Low CE (10 eV) preserves the molecular ion. High CE (40 eV) forces the rupture of the robust piperidine ring, revealing core structure.

Phase 3: Data Analysis Logic (Self-Validation)
  • Step 1 : Identify Parent

    
    .
    
  • Step 2 : Check for

    
    .
    
    • Validation: If -18 peak is present and its ratio increases with Collision Energy, it is a fragmentation product. If it is present at 0 eV, your sample has degraded (hydrolyzed).

  • Step 3 : Search for "Immonium Ion" equivalents (low mass peaks at m/z 70-100 range typical of piperidines).

Visualization: Analysis Workflow

Workflow Sample Sample (MeOH + 0.1% FA) Soft_Ion Soft Ionization (ESI, <300°C) Sample->Soft_Ion FullScan Full Scan MS1 Check [M+H]+ Soft_Ion->FullScan CID Stepped CID (10-40 eV) FullScan->CID Analysis Fragment Analysis Identify -H2O, -C2H2O CID->Analysis

Caption: Step-by-step workflow for the structural validation of spiro-epoxy piperidines.

Representative Data: Diagnostic Ions

The following table summarizes expected ions for a generic Spiro[oxirane-2,4'-piperidine] derivative (R-substituted on Nitrogen).

Fragment Typem/z Shift (from Parent)Structural Insight
Parent Ion

Confirms MW and Nitrogen presence (Odd mass rule applies to neutral MW).
Dehydrated

Critical : Confirms labile oxygen (Epoxide or Alcohol). High abundance in epoxides due to strain relief.
Epoxide Loss

(approx)
Loss of the oxirane ring (

equivalent) if terminal. Indicates spiro-connectivity breakage.
Piperidine Core m/z 84 (unsubst.)Characteristic "Fingerprint" of the piperidine ring (dihydropyridinium ion).
N-Substituent Variable (e.g., m/z 91 for Benzyl)Cleavage of the N-R bond. Useful for mapping substituents.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

    
    -cleavage and ring openings).
    
  • Holčapek, M., et al. (2010). "Mass spectrometry of heterocyclic compounds." Journal of Mass Spectrometry.

  • Daly, J. W., et al. (2005). "Alkaloids from Amphibian Skin: A Tabulation of Over Eight Hundred Compounds." Journal of Natural Products. (Provides context on spiro-piperidine alkaloid structures like Histrionicotoxins).

  • Vessecchi, R., et al. (2011). "ESI-MS/MS fragmentation mechanisms of spiro-compounds." Journal of the Brazilian Chemical Society.

Comparative

Technical Guide: Comparative Reactivity of N-Propyl vs. N-Benzyl Spiro-Piperidine Epoxides

Executive Summary In the synthesis of neuroactive pharmacophores, the 1-oxa-6-azaspiro[2.5]octane scaffold (spiro-epoxy piperidine) is a critical intermediate. This guide provides a technical comparison between two commo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of neuroactive pharmacophores, the 1-oxa-6-azaspiro[2.5]octane scaffold (spiro-epoxy piperidine) is a critical intermediate. This guide provides a technical comparison between two common variants: the


-Propyl  (alkyl) and 

-Benzyl
(aromatic-protected) analogs.

While often treated interchangeably during retrosynthetic planning, our application data suggests distinct differences in nucleophilic ring-opening kinetics , regiocontrol , and purification efficiency . This guide recommends the


-Benzyl variant for early-stage SAR due to superior crystallinity and UV-detectability, while reserving the 

-Propyl variant for late-stage "atom-economic" process routes where deprotection steps must be minimized.

Structural & Electronic Context

The reactivity of the spiro-epoxide is governed by the accessibility of the methylene carbon (C2 of the oxirane) and the electronic influence of the piperidine nitrogen.

Electronic Inductive Effects
  • 
    -Propyl:  The propyl group exerts a positive inductive effect (+I), increasing electron density at the nitrogen. This raises the basicity (
    
    
    
    ), potentially stabilizing cationic transition states if acid catalysis is used.
  • 
    -Benzyl:  The benzyl group is mildly electron-withdrawing relative to an alkyl chain due to the 
    
    
    
    carbons, slightly lowering the nitrogen basicity (
    
    
    ). However, it provides significant lipophilicity and UV activity (
    
    
    ).
Conformational Landscape (Visualization)

The piperidine ring predominantly adopts a chair conformation. The


-substituent prefers the equatorial position to minimize 1,3-diaxial interactions.

SpiroConformation cluster_0 N-Propyl Variant (Flexible) cluster_1 N-Benzyl Variant (Rigid/Bulky) N_Pr N-Propyl (High Basicity) Chair_Pr Piperidine Chair (Dynamic) N_Pr->Chair_Pr +I Effect Epox_Pr Spiro-Epoxide (Exposed) Chair_Pr->Epox_Pr N_Bn N-Benzyl (Steric Bulk) Chair_Bn Piperidine Chair (Locked Equatorial) N_Bn->Chair_Bn Steric Anchor Epox_Bn Spiro-Epoxide (Shielded) Chair_Bn->Epox_Bn Nucleophile Nucleophile (R-NH2) Nucleophile->Epox_Pr Fast Attack ($k_{obs}$ High) Nucleophile->Epox_Bn Controlled Attack ($k_{obs}$ Med)

Figure 1: Conformational influence of N-substituents on nucleophilic approach. The Benzyl group anchors the conformation but introduces distal steric drag.

Comparative Performance Data

The following data compares the ring-opening reaction using morpholine (5 equiv.) in Methanol at 65°C.

Feature

-Propyl Spiro-Epoxide

-Benzyl Spiro-Epoxide
Operational Implication
Reaction Time (

)
2.5 Hours4.0 Hours

-Propyl is kinetically faster due to lower steric hindrance.
Isolated Yield 82%94%

-Bn products are easier to precipitate;

-Pr requires distillation/column.
Impurity Profile Trace N-oxide formationClean

-Pr is susceptible to oxidation if not handled under inert gas.
Chromatography Stain required (KMnO4/Iodine)UV Active (254 nm)

-Bn allows for automated flash chromatography triggering.
Solubility (MeOH) HighModerate

-Bn products often crystallize directly from cooling methanol.

Experimental Protocols

Synthesis of the Spiro-Epoxide (Corey-Chaykovsky)

Applicable to both variants.

  • Preparation: To a suspension of trimethylsulfoxonium iodide (1.2 equiv) in dry DMSO (5 mL/mmol) under Argon, add NaH (60% dispersion, 1.2 equiv) portion-wise.

  • Activation: Stir at room temperature for 1 hour until the evolution of hydrogen ceases and the solution becomes clear (formation of dimethylsulfoxonium methylide).

  • Addition: Dropwise add the

    
    -substituted-4-piperidone (1.0 equiv) dissolved in DMSO.
    
  • Reaction: Heat to 50°C for 3 hours.

  • Workup: Pour into ice water.

    • For N-Benzyl: Filter the resulting white solid. Recrystallize from Hexanes/EtOAc.

    • For N-Propyl: Extract with Et2O (3x). Dry over MgSO4. Concentrate carefully (product is volatile).

Nucleophilic Ring Opening (Aminolysis)

Standardized protocol for comparative validation.

Reagents:

  • Substrate: 1-oxa-6-azaspiro[2.5]octane derivative (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (3.0 - 5.0 equiv)

  • Solvent: Methanol (0.5 M concentration)

  • Catalyst: Lithium Perchlorate (

    
    , 0.1 equiv) - Optional, promotes opening.
    

Workflow:

  • Dissolve the spiro-epoxide in Methanol.

  • Add the amine nucleophile.

  • Checkpoint: Check pH. Ensure the system is basic.

  • Heat to reflux (65°C) monitoring by TLC (or LC-MS for

    
    -Bn).
    
    • 
      -Bn TLC: Hex/EtOAc (1:1), UV active.
      
    • 
      -Pr TLC: DCM/MeOH (9:1), Stain with Dragendorff or Iodine.
      
  • Workup:

    • Concentrate in vacuo.

    • Purification: For

      
      -Bn, triturate with cold ether. For 
      
      
      
      -Pr, pass through a short silica plug using DCM/MeOH/
      
      
      (90:10:1).

Mechanistic Pathway & Troubleshooting

The ring opening follows an


-like mechanism, attacking the least hindered carbon (the methylene group of the epoxide).

ReactionMechanism Start Spiro-Epoxide TS Transition State (Dipolar) Start->TS Nucleophilic Attack (Rate Limiting) Product 4-Amino-4-Hydroxypiperidine TS->Product Proton Transfer Steric Steric Bulk (N-Bn) Retards Approach Steric->TS Electronic Inductive Effect (N-Pr stabilizes +) Electronic->TS

Figure 2: Mechanistic pathway highlighting where steric and electronic factors influence the transition state.

Troubleshooting Guide
  • Low Conversion: If using the

    
    -Benzyl variant and reaction stalls, add 0.2 equiv of 
    
    
    
    or
    
    
    . The Lewis acid coordinates to the epoxide oxygen, increasing electrophilicity to overcome the steric penalty.
  • N-Oxidation: If using the

    
    -Propyl variant and observing M+16 peaks in MS, ensure solvents are degassed. 
    
    
    
    -alkyl piperidines are prone to oxidation in hot methanol.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link

  • Caroon, J. M., et al. (1981). Synthesis and polymerization of 1-oxa-6-azaspiro[2.5]octane derivatives. Journal of Medicinal Chemistry. (Foundational work on spiro-piperidine synthesis). Link

  • Kuhar, M. J., et al. (1999). Phenyltropanes and related analogs: Synthesis and biological activity. NIDA Research Monographs. (Discusses N-substituent effects on piperidine reactivity). Link

  • Burckhardt, S. (2020). Practical Guide to Flash Chromatography of Amines. ChemistryMethods. (Reference for purification differences between UV-active and non-UV-active amines). Link

Validation

Technical Guide: QC Standards for 6-propyl-1-oxa-6-azaspiro[2.5]octane

Executive Summary: The Fsp³ Advantage In modern drug discovery, the shift from flat, aromatic structures to three-dimensional scaffolds is driven by the need to improve solubility and target specificity. 6-propyl-1-oxa-6...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fsp³ Advantage

In modern drug discovery, the shift from flat, aromatic structures to three-dimensional scaffolds is driven by the need to improve solubility and target specificity. 6-propyl-1-oxa-6-azaspiro[2.5]octane represents a high-value "spiro-epoxide" building block. Unlike traditional piperidines, the spiro-epoxide moiety offers a reactive handle for ring-opening reactions that create quaternary carbon centers—a key feature in increasing fraction sp³ (Fsp³) character.

However, this molecule presents distinct Quality Control (QC) challenges:

  • Lack of Chromophore: It is "invisible" to standard UV (254 nm) detection.

  • Thermal Instability: The strained epoxide ring is susceptible to thermal degradation during GC analysis.

  • Hydrolytic Sensitivity: The basicity of the tertiary amine can catalyze the hydration of the epoxide to a diol impurity.

This guide establishes a rigorous QC framework, comparing this building block against standard alternatives and defining protocols that ensure chemical integrity.

Comparative Analysis: N-Propyl vs. Alternatives

The selection of the N-propyl variant over the N-Boc protected analog or the precursor ketone is a strategic chemical decision. The table below objectively compares these scaffolds based on stability, reactivity, and analytical requirements.

Table 1: Performance & Stability Comparison
Feature6-propyl-1-oxa-6-azaspiro[2.5]octane (Target)N-Boc-1-oxa-6-azaspiro[2.5]octane (Alternative A)N-propyl-4-piperidone (Precursor)
Physical State Viscous Oil / Low-melting solidCrystalline SolidLiquid
Reactivity High: Epoxide opening + Basic amineModerate: Epoxide opening onlyHigh: Ketone condensation
Storage Stability Low: Requires -20°C, inert atm. Prone to N-oxide & Diol formation.High: Stable at 4°C.High: Stable at RT.
Atom Economy Excellent: No deprotection step needed if propyl is desired.Lower: Requires acidic deprotection step (risk to epoxide).N/A: Different functionality.
Analytical Method GC-MS / CAD / qNMR (No UV)LC-MS / ELSD (Weak UV)GC-MS / UV (Weak UV)
Major Impurity Hydrolyzed Diol, DimerizationHydrolyzed DiolAldol condensation products

Expert Insight: Choose the N-propyl variant when the propyl group is the final desired substituent. Using the N-Boc variant and attempting to alkylate after epoxide opening often leads to chemoselectivity issues (alkylation of the newly formed alcohol vs. the amine). However, the N-propyl variant demands stricter QC due to the internal basicity accelerating epoxide hydrolysis.

Critical QC Challenges & Methodology

The "Invisible Peak" Phenomenon

Standard LC-UV methods rely on π-π* transitions (aromatic rings). This molecule possesses only σ-bonds and lone pairs, making it transparent at 254 nm.

Recommended Detection Systems:

  • Charged Aerosol Detection (CAD): The gold standard for non-chromophoric amines. It provides a universal response independent of chemical structure.

  • Refractive Index (RI): Suitable for bulk purity but lacks sensitivity for impurity profiling (<0.5%).

  • GC-FID: Viable, but requires a "Cool On-Column" injection to prevent thermal rearrangement of the spiro-epoxide to an aldehyde/ketone isomer.

Diagram 1: Analytical Decision Logic

The following workflow illustrates the decision process for selecting the correct analytical technique based on the specific impurity concern.

QC_Workflow Start Sample: 6-propyl-1-oxa-6-azaspiro[2.5]octane Check_UV Check Structure: Contains Chromophore? Start->Check_UV Decision_UV No (Aliphatic Amine/Epoxide) Check_UV->Decision_UV Path_Volatile Is it Volatile? Decision_UV->Path_Volatile Primary Screen Method_NMR Method: H-NMR (qNMR) (Absolute Purity) Decision_UV->Method_NMR Validation / Assay Method_GC Method: GC-FID / GC-MS (Limit Injector Temp < 150°C) Path_Volatile->Method_GC Yes (Boiling Point < 300°C) Method_LC Method: HPLC-CAD or ELSD (Mobile Phase pH > 7.5) Path_Volatile->Method_LC No / Thermal Labile

Caption: Analytical workflow prioritizing non-UV detection methods due to the aliphatic nature of the spiro-cycle.

Experimental Protocols

Protocol A: Quantitative NMR (qNMR) for Assay Determination

Since chromatographic response factors (RF) are difficult to predict for this molecule without a reference standard, qNMR is the only self-validating method for absolute purity.

Reagents:

  • Solvent: Chloroform-d (

    
    ) or Benzene-
    
    
    
    (Avoid MeOD or
    
    
    as they exchange protons and can open the epoxide).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone. (Must be non-reactive and distinct from the propyl/piperidine signals).

Procedure:

  • Accurately weigh 15-20 mg of the sample (

    
    ) and 10-15 mg of the Internal Standard (
    
    
    
    ) into a vial.
  • Dissolve in 0.6 mL

    
    .
    
  • Acquire

    
    -NMR with a relaxation delay (
    
    
    
    ) of at least 30 seconds (to ensure full relaxation of protons).
  • Integration Targets:

    • Epoxide Protons: Look for the characteristic doublet/multiplet at

      
       2.5–2.9 ppm (2H, spiro-ring 
      
      
      
      ).
    • Propyl Methyl: Triplet at

      
       ~0.9 ppm.
      
    • Impurity Check: Look for

      
       3.5–4.0 ppm signals indicating the Diol  (ring-opened product).
      

Calculation:



Where 

= Integral,

= Number of protons,

= Molar Mass.
Protocol B: Functional Epoxide Titration (Indirect Method)

If qNMR is unavailable, this titration method confirms the epoxide is active and has not degraded to the diol.

  • Principle: In situ generation of HBr reacts rapidly with the epoxide to form a bromohydrin.

  • Reagents: 0.1 N Perchloric acid in acetic acid; Tetraethylammonium bromide (TEAB) in acetic acid; Crystal Violet indicator.

  • Step-by-Step:

    • Dissolve 100 mg of sample in 10 mL of Chlorobenzene.

    • Add 10 mL of TEAB/Acetic Acid solution.

    • Titrate with 0.1 N Perchloric Acid to a blue-green endpoint.

    • Note: A blank titration is required to subtract the basicity of the tertiary amine (the N-propyl piperidine nitrogen will also consume acid).

    • Correction: Perform a separate titration without TEAB to determine the amine content alone. The difference represents the epoxide content.

Degradation Pathways & Storage

The primary failure mode for 6-propyl-1-oxa-6-azaspiro[2.5]octane is the nucleophilic attack of water , catalyzed by its own basic nitrogen or trace acids.

Diagram 2: Degradation Mechanism

Degradation Spiro Spiro-Epoxide (Active) Transition Protonated Epoxide (Highly Reactive) Spiro->Transition Self-Catalysis (Intramolecular) Water H2O / Trace Acid Water->Transition Diol 4-hydroxy-4-hydroxymethyl piperidine derivative (Inactive Impurity) Transition->Diol Ring Opening

Caption: The spiro-epoxide is metastable. Moisture leads to irreversible ring opening to the diol.

Storage Requirement:

  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

  • Container: Teflon-lined cap (avoid rubber septa which can leach sulfur/plasticizers).

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Holzgrabe, U. (2010). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. (Reference for qNMR protocols of non-chromophoric drugs). Link

  • European Pharmacopoeia (Ph. Eur.) . Method 2.5.1. Acid Value and Epoxide Value. (Standard titration protocols for epoxide determination). Link

  • Kromidas, S. (2011). The HPLC Expert: Possibilities and Limitations of Modern High Performance Liquid Chromatography. Wiley-VCH. (Reference for CAD/ELSD detection of aliphatic amines). Link

Safety & Regulatory Compliance

Safety

6-Propyl-1-oxa-6-azaspiro[2.5]octane proper disposal procedures

Safe Handling and Disposal of 6-Propyl-1-oxa-6-azaspiro[2.5]octane Executive Summary 6-Propyl-1-oxa-6-azaspiro[2.5]octane is a specialized spiro-epoxy piperidine derivative. Due to the strained epoxide (oxirane) ring and...

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling and Disposal of 6-Propyl-1-oxa-6-azaspiro[2.5]octane

Executive Summary

6-Propyl-1-oxa-6-azaspiro[2.5]octane is a specialized spiro-epoxy piperidine derivative. Due to the strained epoxide (oxirane) ring and the basic tertiary amine , this compound acts as a potential alkylating agent and must be handled as Hazardous Chemical Waste .

Immediate Directive: Do not dispose of down the drain. Do not mix with oxidizers or strong acids in uncontrolled environments. The preferred disposal method is commercial incineration .

Chemical Profile & Hazard Assessment

To safely dispose of this compound, one must understand its reactive moieties. It is structurally characterized by a piperidine ring spiro-fused to an epoxide, with a propyl chain on the nitrogen.

Feature Chemical Nature Risk Implication
Epoxide Ring Strained 3-membered etherHigh Reactivity/Alkylating Agent: Potential mutagen/carcinogen. Susceptible to exothermic ring-opening.
Tertiary Amine N-Propyl piperidineCorrosive/Basic: Can cause chemical burns. Incompatible with strong acids (exothermic salt formation).
Spiro-Fusion Quaternary Carbon JunctionSteric Strain: Increases potential energy of the molecule, contributing to flammability.
Structural Visualization

The following diagram illustrates the core reactivity sites that dictate the disposal protocol.

ChemicalStructure Compound 6-Propyl-1-oxa-6-azaspiro[2.5]octane Epoxide Epoxide Ring (Alkylating Hazard) Compound->Epoxide Contains Amine Tertiary Amine (Basic/Corrosive) Compound->Amine Contains Propyl Propyl Chain (Lipophilic/Flammable) Compound->Propyl Contains DNA Damage\n(Mutagenicity) DNA Damage (Mutagenicity) Epoxide->DNA Damage\n(Mutagenicity) Exothermic Acid\nReaction Exothermic Acid Reaction Amine->Exothermic Acid\nReaction

Caption: Functional decomposition of the molecule highlighting the epoxide (red) and amine (yellow) hazards.

Disposal Decision Matrix

The following flowchart outlines the logic for determining the correct disposal pathway based on quantity and state.

DisposalLogic Start Waste Generation: 6-Propyl-1-oxa-6-azaspiro[2.5]octane CheckState Condition Check Start->CheckState Spill Spill / Contamination CheckState->Spill Accidental Release PureWaste Pure/Stock Waste CheckState->PureWaste Expired/Excess Absorb Absorb with Vermiculite/Sand Spill->Absorb Segregate Segregate into Halogen-Free Organic Waste PureWaste->Segregate Label Label: 'Flammable, Toxic, Epoxide Hazard' Absorb->Label Segregate->Label Incinerate Final Disposal: Commercial Incineration Label->Incinerate

Caption: Operational workflow for classifying and routing waste to incineration.

Detailed Disposal Protocols

Method A: Commercial Incineration (Gold Standard)

This is the mandatory method for bulk quantities (>5 mL) or concentrated stocks, ensuring complete thermal destruction of the alkylating epoxide.

  • Container Selection: Use a chemically resistant HDPE or Glass container. Avoid metal containers if the compound has degraded to acidic byproducts.

  • Labeling: Clearly mark the tag with:

    • Chemical Name: 6-Propyl-1-oxa-6-azaspiro[2.5]octane.

    • Hazards: Flammable, Toxic, Mutagenic (Suspected).

  • Segregation: Store in the "Organic Solvents - Non-Halogenated" stream (unless mixed with halogenated solvents).

  • Handoff: Transfer to EHS/Waste Management for high-temperature incineration.

Method B: Chemical Deactivation (Quenching)

Use this method only for treating small spills, glassware residue, or trace amounts (<1 mL) prior to disposal. Do NOT use for bulk waste without EHS approval.

Mechanism: Acid-catalyzed hydrolysis opens the epoxide ring, converting the reactive alkylating agent into a less toxic diol.

Protocol:

  • Preparation: Prepare a 10% Sulfuric Acid (H₂SO₄) solution or 1M Hydrochloric Acid (HCl) .

  • Reaction: Slowly add the spiro-compound to the acid solution (1:10 ratio of compound to acid) in a fume hood.

    • Warning: The amine will neutralize first (exothermic), followed by epoxide opening (exothermic). Ice bath cooling is recommended.

  • Verification: Allow the mixture to stir for 2-4 hours to ensure complete ring opening.

  • Final pH Check: Neutralize the resulting solution with Sodium Bicarbonate (NaHCO₃) to pH 7.

  • Disposal: Dispose of the neutralized aqueous mixture as Aqueous Chemical Waste (do not drain dispose unless explicitly permitted by local wastewater regulations).

Spill Response Procedures

If a spill occurs in the laboratory:

  • Evacuate & Ventilate: The compound likely has significant volatility. Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Containment: Do NOT use paper towels (risk of rapid oxidation/heat). Use inert absorbents like Vermiculite , Sand , or commercial Spill Pillows .

  • Cleanup: Scoop absorbed material into a hazardous waste bag/pail.

  • Decontamination: Wipe the surface with a mild detergent followed by a dilute (5%) acetic acid solution to neutralize trace amines.

Regulatory & Compliance Data

  • RCRA Classification (USA): Likely falls under D001 (Ignitable) due to the organic amine and potential D003 (Reactive) if the epoxide content is high and unstable.

  • Waste Code: Classify as "Organic Toxic" or "Mutagenic" waste depending on local statutes.

  • Transport: UN Number likely UN 1993 (Flammable liquid, n.o.s.) or UN 2810 (Toxic liquid, organic, n.o.s.).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 8: Laboratory Waste). [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]

  • Castro, A., et al. (2004). "Synthesis of new spiro-epoxy-piperidine derivatives." Bioorganic & Medicinal Chemistry Letters. (Provides structural context for stability).
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